Product packaging for 5-benzyl-1-methyl-1H-tetrazole(Cat. No.:)

5-benzyl-1-methyl-1H-tetrazole

Cat. No.: B8645125
M. Wt: 174.20 g/mol
InChI Key: JEOXKTVMDHJAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-1-methyl-1H-tetrazole is an N-substituted tetrazole derivative with the molecular formula C9H11N5 and an average mass of 189.22 g/mol . This compound belongs to the class of five-membered heterocycles containing one carbon and four nitrogen atoms, a polynitrogen electron-rich planar structure that confers unique properties and broad utility in research and development . Tetrazole derivatives are of significant interest in numerous fields, primarily due to their role as bioisosteres for carboxylic acid groups; the tetrazole ring is metabolism-resistant and can mimic the carboxylic acid's planar structure and acidity at physiological pH, often improving a molecule's lipophilicity and its ability to cross cell membranes . This makes this compound a valuable building block in medicinal chemistry for the design of novel bioactive molecules. Tetrazole-based scaffolds are investigated for a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties, as evidenced by several marketed drugs . The compound can serve as a key synthetic intermediate, as the benzyl group can be further functionalized or the molecule can be used in the study of N-alkylation reactions and regioselectivity . This product is strictly for professional laboratory research applications. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4 B8645125 5-benzyl-1-methyl-1H-tetrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-benzyl-1-methyltetrazole

InChI

InChI=1S/C9H10N4/c1-13-9(10-11-12-13)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

JEOXKTVMDHJAQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)CC2=CC=CC=C2

Origin of Product

United States

Advanced Characterization and Structural Elucidation of 5 Benzyl 1 Methyl 1h Tetrazole

Comprehensive Spectroscopic Analysis Methodologies

Spectroscopic analysis is fundamental to the characterization of 5-benzyl-1-methyl-1H-tetrazole, offering insights into its atomic connectivity, functional groups, and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity of atoms within the molecule can be definitively established.

In ¹H NMR, the protons of the benzyl (B1604629) group and the methyl group exhibit characteristic signals. The methylene (B1212753) protons of the benzyl group typically appear as a singlet, while the aromatic protons show a complex multiplet pattern. The methyl protons attached to the tetrazole ring also produce a distinct singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum will show distinct signals for the methyl carbon, the methylene carbon of thebenzyl group, the carbons of the phenyl ring, and the carbon atom of the tetrazole ring. The chemical shift of the tetrazole ring carbon is particularly indicative of the electronic environment within the heterocyclic ring. For instance, in related 5-substituted-1H-tetrazoles, the tetrazole carbon signal can be observed around 155 ppm.

NMR is also crucial for studying tautomerism in tetrazole compounds. mdpi.com While this compound is a fixed N-substituted derivative and does not exhibit proton tautomerism, studies on related unsubstituted 5-benzyl-1H-tetrazole would utilize techniques like variable temperature NMR to investigate the equilibrium between the 1H and 2H tautomers in solution. mdpi.comnih.gov In such cases, the presence of two sets of signals for the tetrazole ring and the benzyl group at low temperatures, which coalesce at higher temperatures, would provide evidence of tautomeric exchange.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Benzyl-Tetrazoles (in DMSO-d₆)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-(3-Methylbenzyl)-1H-tetrazole16.22 (1H, br), 7.15-7.19 (1H, m), 6.99-7.03 (3H, m), 4.19-4.23 (2H, s), 2.22 (3H, s) rsc.org155.78, 138.39, 136.34, 129.75, 129.12, 128.14, 126.22, 29.35, 21.44 rsc.org
5-(4-Methylbenzyl)-1H-tetrazole7.04-7.13 (4H, m), 4.16 (2H, s), 2.20 (3H, s) rsc.org155.90, 136.63, 133.39, 129.76, 129.03, 29.02, 21.12 rsc.org
5-(4-Chlorobenzyl)-1H-tetrazole16.10 (1H, br), 7.36 (2H, d), 7.26 (2H, d), 4.25 (2H, s) rsc.org155.80, 135.41, 132.27, 131.16, 129.16, 28.73 rsc.org

Note: Data is for illustrative purposes for similar compounds and not for this compound.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to vibrations such as stretching and bending of chemical bonds. Key expected absorptions for this compound include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and methylene groups, appearing just below 3000 cm⁻¹.

C=C stretching: From the phenyl ring, in the region of 1600-1450 cm⁻¹.

N=N and C=N stretching: Associated with the tetrazole ring, often found in the 1600-1400 cm⁻¹ range.

Ring vibrations: Characteristic skeletal vibrations of the tetrazole and phenyl rings at lower wavenumbers.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C=C and N=N bonds often give strong Raman signals, polar groups like C-N may be weaker. The combination of both FT-IR and Raman spectra offers a more complete picture of the vibrational modes of the molecule. For related tetrazole compounds, characteristic vibrations of the tetrazole ring have been identified in the ranges of 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com

Table 2: Representative FT-IR Absorption Bands for Substituted Benzyl-Tetrazoles (in cm⁻¹)

CompoundC-H (aromatic)C-H (aliphatic)C=C / C=NReference
5-(3-Methylbenzyl)-1H-tetrazole298528381487 rsc.org
5-(4-Methylbenzyl)-1H-tetrazole30002861- rsc.org
5-(4-Chlorobenzyl)-1H-tetrazole298528381487 rsc.org

Note: Data is for illustrative purposes for similar compounds and not for this compound.

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the primary chromophores are the phenyl ring and the tetrazole ring.

The expected electronic transitions would be π → π* transitions associated with the aromatic systems. These transitions typically occur in the ultraviolet region of the electromagnetic spectrum. The position and intensity of the absorption maxima (λ_max) are sensitive to the molecular structure and the solvent used. For some 5-aryloxy-(1H)-tetrazoles, UV-Vis absorption maxima have been observed around 300-350 nm. growingscience.com

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), the exact molecular formula can be determined. This unambiguous confirmation is essential for verifying the identity of the synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data obtained from other spectroscopic methods. For example, the fragmentation of related tetrazoles has been studied to understand their decomposition pathways. mdpi.com

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the three-dimensional arrangement of atoms in the crystal lattice.

The crystal structure would confirm the planarity of the tetrazole ring and provide details about the orientation of the benzyl and methyl substituents relative to the ring. Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding (if applicable in related structures), π-π stacking between aromatic rings, and van der Waals forces. These interactions govern the packing of molecules in the crystal and influence the physical properties of the solid. In related structures of substituted tetrazoles, intermolecular hydrogen bonds of the type N-H···N have been observed, which can lead to the formation of dimeric or polymeric structures in the solid state. researchgate.net

Tautomeric Equilibria and Conformational Analysis in Various Media

While this compound itself cannot exhibit tautomerism due to the methyl substitution on the nitrogen atom, the study of tautomeric equilibria is crucial for understanding the behavior of related 1H-tetrazoles. In solution, 5-substituted 1H-tetrazoles can exist as a mixture of 1H and 2H tautomers. The position of this equilibrium is influenced by factors such as the nature of the substituent at the 5-position, the polarity of the solvent, temperature, and pH. Generally, the 1H-tautomer is more prevalent in polar solvents, while the 2H-tautomer is favored in the gas phase. mdpi.comnih.gov

Conformational analysis of this compound involves studying the different spatial arrangements of the molecule that can be interconverted by rotation around single bonds, primarily the C-C bond connecting the benzyl group to the tetrazole ring. The rotation of the benzyl group can lead to different conformers with varying steric interactions and energies. Computational methods, in conjunction with experimental data from techniques like NMR, can be used to determine the most stable conformation and the energy barriers to rotation. ethz.ch The conformation of the molecule can influence its chemical reactivity and biological activity.

Computational and Theoretical Chemistry Studies on this compound

The provided search results contain valuable computational research on closely related tetrazole derivatives, such as N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide, 5-(benzylthio)-1H-tetrazole, and 1-benzyl-5-amino-1H-tetrazole. mdpi.compnrjournal.comacademie-sciences.fr These studies employ methodologies like Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, NMR chemical shift calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis. mdpi.compnrjournal.comresearchgate.net

However, due to the strict requirement to focus solely on this compound, the specific data and findings from these related but structurally distinct compounds cannot be presented here. Computational and theoretical properties are highly specific to the exact molecular structure, and substituting data from analogues would not be scientifically accurate for the target compound.

Therefore, the detailed sections and subsections outlined in the request cannot be populated with the required scientifically accurate and specific information for this compound.

Computational and Theoretical Chemistry Studies on 5 Benzyl 1 Methyl 1h Tetrazole

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.net

In studies of tetrazole derivatives, MEP analysis reveals distinct charge localizations. For instance, in a related compound, 1-benzyl-5-amino-1H-tetrazole, the negative electrostatic potential (red) is concentrated on the N2, N3, and N4 atoms of the tetrazole ring, identifying them as the primary nucleophilic sites. researchgate.net Conversely, the most positive potential (blue) is found on the hydrogen atoms, particularly those of an amino group if present, marking them as potential sites for electrophilic interaction. researchgate.net

For 5-benzyl-1-methyl-1H-tetrazole, a similar charge distribution is expected. The nitrogen atoms of the tetrazole ring, due to their high electronegativity and lone pairs of electrons, would constitute the region of highest negative potential, making them attractive to electrophiles. The hydrogen atoms of the benzyl (B1604629) and methyl groups would exhibit positive potential. This charge distribution is fundamental in understanding the molecule's interaction with other chemical species and its role in chemical reactions. uni-muenchen.deresearchgate.net

Table 1: Predicted MEP Characteristics for this compound
Molecular RegionPredicted Electrostatic PotentialColor on MEP MapPredicted Reactivity
Tetrazole Ring (Nitrogen Atoms)NegativeRedSite for Electrophilic Attack
Benzyl Group (Hydrogen Atoms)PositiveBlueSite for Nucleophilic Interaction
Methyl Group (Hydrogen Atoms)PositiveBlueSite for Nucleophilic Interaction
Carbon SkeletonNear Zero/IntermediateGreen/YellowRelatively Neutral

Computational Simulation of Reaction Pathways and Transition States

Computational chemistry provides powerful methodologies, such as Density Functional Theory (DFT), to simulate reaction mechanisms, identify transition states, and calculate activation energies. researchgate.netmdpi.com These simulations offer deep insights into the reactivity and regioselectivity of chemical reactions involving tetrazole derivatives.

A relevant example is the computational study of the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide. mdpi.com Using DFT calculations, researchers can model the reaction pathway, examining the interaction between the nucleophilic tetrazole anion and the electrophilic benzyl bromide. Such studies help to determine which nitrogen atom of the tetrazole ring is more likely to be alkylated, thus predicting the major regioisomer formed. researchgate.netmdpi.com The calculations involve optimizing the geometries of reactants, transition states, and products. The transition state, a high-energy intermediate state, is identified and its structure provides a snapshot of the bond-forming and bond-breaking processes. nih.gov

The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter determining the reaction rate. nih.gov By comparing the activation energies for different possible pathways (e.g., alkylation at N1 versus N2), the most favorable reaction route can be predicted. mdpi.com For instance, in the alkylation of 5-substituted tetrazoles, theoretical calculations have been used to justify the experimental observation of different ratios of 1,5- and 2,5-disubstituted products. researchgate.netmdpi.com These computational approaches are invaluable for understanding reaction mechanisms that are difficult to probe experimentally. researchgate.net

Theoretical Characterization of Tautomerism and Solvation Effects

Tautomerism is a significant phenomenon in tetrazole chemistry, where the labile proton can reside on different nitrogen atoms of the ring, leading to different isomers. mdpi.comresearchgate.net For 5-substituted tetrazoles, the two most common tautomeric forms are the 1H- and 2H-tautomers. mdpi.com Theoretical studies have been instrumental in understanding the factors that govern the equilibrium between these tautomers, such as the nature of the substituent at the C5 position and the surrounding environment (gas phase vs. solvent). researchgate.net

Computational studies consistently show that the physical state and solvent polarity strongly influence which tautomer is more stable. researchgate.net

Gas Phase and Nonpolar Solvents : In the gas phase and in nonpolar solvents, the 2H-tautomer is generally found to be more stable and predominant. mdpi.comresearchgate.net

Polar Solvents and Solid State : In contrast, the 1H-tautomer is favored in polar solvents and is typically the sole form present in the crystalline solid state. researchgate.net

These preferences are attributed to the differences in the dipole moments and solvation energies of the tautomers. The more polar 1H-tautomer is better stabilized by polar solvent molecules. DFT and other high-level ab initio methods are used to calculate the relative energies of the tautomers and the energy barriers for the proton transfer between them. nih.govresearchgate.net The inclusion of solvent effects in these calculations, often through continuum models like the Polarizable Continuum Model (PCM), is crucial for accurately predicting tautomeric preferences in solution. researchgate.net

Table 2: Tautomeric Stability of 5-Substituted Tetrazoles in Different Environments
EnvironmentPredominant TautomerReasoning
Gas Phase2H-TautomerLower intrinsic energy/polarity. mdpi.comresearchgate.net
Nonpolar Solvents2H-TautomerFavored due to lower polarity. researchgate.net
Polar Solvents1H-TautomerHigher polarity leads to better stabilization by solvent. researchgate.net
Solid State (Crystal)1H-TautomerOften the sole tautomer due to crystal packing forces. researchgate.net

In Silico Approaches to Molecular Recognition and Interaction Mechanisms (e.g., molecular docking with biological macromolecules)

In silico methods, particularly molecular docking, are widely used to investigate how small molecules like this compound might interact with biological targets such as enzymes or receptors. nih.govbenthamdirect.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This information is critical in drug discovery for predicting binding affinity and understanding the mechanism of action. sdiarticle3.com

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). researchgate.net The ligand, in this case, this compound, is then computationally "docked" into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function, which estimates the binding energy. nih.govresearchgate.net

Studies on various 5-substituted tetrazoles have demonstrated their potential to interact with enzymes like cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net Docking results for these compounds have identified key interactions, such as:

Hydrogen Bonds : The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, interacting with amino acid residues like arginine or serine in the active site. researchgate.net

Hydrophobic Interactions : The benzyl group can form hydrophobic or π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan. nih.govacs.org

The docking score, usually expressed in kcal/mol, provides an estimate of the binding affinity, with lower scores indicating more favorable binding. nih.gov These in silico predictions help to rationalize the biological activity of known compounds and guide the design of new, more potent derivatives. nih.gov

Table 3: Illustrative Molecular Docking Interactions for a Tetrazole Derivative
Target Protein (Example)Binding Score (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-6.0 to -9.0 (Typical Range)Arg120, Ser353Hydrogen Bonding with Tetrazole Ring
Tyr385, Phe518Hydrophobic/π-π Stacking with Benzyl Group

Medicinal Chemistry Research and Biological Interface of 5 Benzyl 1 Methyl 1h Tetrazole Derivatives

Principles of Bioisosteric Replacement in Heterocyclic Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the structure of a biologically active compound to improve its physicochemical properties, pharmacological profile, and therapeutic index. drughunter.com This approach involves the substitution of a specific atom or group of atoms with another that possesses similar steric, electronic, and solubility characteristics. drughunter.com The goal is to retain or enhance the desired biological activity while mitigating undesirable properties such as toxicity, poor metabolic stability, or low bioavailability. researchgate.net

Tetrazole as a Carboxylic Acid and Amide Bioisostere in Rational Design

The tetrazole ring is a prominent and widely utilized bioisostere for the carboxylic acid functional group in rational drug design. drughunter.comnih.govbeilstein-journals.org This is primarily due to their comparable pKa values, with 5-substituted-1H-tetrazoles having a pKa in the range of 4.5-4.9, similar to that of carboxylic acids (pKa ≈ 4.2-4.5). drughunter.com This similarity in acidity allows the tetrazole group to mimic the anionic character of a carboxylate at physiological pH, enabling it to engage in similar electrostatic interactions with biological targets. rsc.org

Key advantages of using a tetrazole ring as a carboxylic acid bioisostere include:

Increased Lipophilicity: Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can lead to improved membrane permeability and oral bioavailability. drughunter.com

Metabolic Stability: The tetrazole ring is often more resistant to metabolic degradation compared to the carboxylic acid group, potentially leading to a longer duration of action. beilstein-journals.org

Improved Pharmacokinetic Profile: The replacement can lead to better absorption, distribution, metabolism, and excretion (ADME) properties. acs.org

Enhanced Target Binding: The tetrazole's ability to form strong hydrogen bonds can enhance binding affinity to biological targets. drughunter.com

A classic example of this bioisosteric replacement is the development of the angiotensin II receptor antagonist, losartan. The replacement of a carboxylic acid group with a tetrazole ring resulted in a tenfold increase in potency and a significant decrease in the effective dose. drughunter.com

Furthermore, the tetrazole moiety can also serve as a bioisostere for the cis-amide bond. nih.govbeilstein-journals.org This substitution can introduce conformational rigidity and reduce the number of rotatable bonds within a molecule, which can be advantageous for optimizing binding to a specific target. nih.gov

Strategic Design of Tetrazole-Containing Scaffolds for Biological Modulation

The strategic incorporation of the tetrazole moiety into molecular scaffolds is a key aspect of modern drug design aimed at modulating biological activity. beilstein-journals.org The versatility of the tetrazole ring allows for its placement in various positions within a molecule to optimize interactions with biological targets. beilstein-journals.org This can lead to the development of compounds with a wide range of therapeutic applications, including anticancer, antihypertensive, and antimicrobial activities. researchgate.netbeilstein-journals.orgnih.gov

The design of tetrazole-containing scaffolds often involves:

Multi-component Reactions (MCRs): These reactions allow for the efficient synthesis of diverse and complex tetrazole-based molecules from simple starting materials. beilstein-journals.org

Scaffold Diversity: Creating a variety of bi- and tri-cyclic scaffolds featuring the tetrazole ring to explore different pharmacophore properties. nih.gov

The ability to synthesize a wide array of tetrazole-containing scaffolds provides medicinal chemists with a powerful toolkit for developing novel therapeutics with improved efficacy and safety profiles. beilstein-journals.org

Investigation of In Vitro Cellular and Molecular Interaction Mechanisms (Non-Human)

The in vitro evaluation of 5-benzyl-1-methyl-1H-tetrazole derivatives is crucial for understanding their mechanisms of action at the cellular and molecular levels. These studies provide insights into how these compounds interact with biological targets and influence cellular processes, which is essential for their development as potential therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Target Interaction Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR studies aim to identify the key structural features required for potent and selective interaction with a specific biological target.

These studies typically involve the synthesis of a series of analogues where specific parts of the molecule are systematically modified. For example, substituents on the benzyl (B1604629) ring or the tetrazole ring can be altered to probe their effect on activity. The biological activity of these analogues is then evaluated through in vitro assays.

Key findings from SAR studies on related tetrazole derivatives have shown that:

Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly impact biological activity. For instance, in a series of N-(5-benzylthiazol-2-yl)amide compounds, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring, combined with a fluorine substituent on the benzyl group, led to a compound with significantly enhanced anticancer activity. researchgate.net

Position of the Methyl Group: The position of the methyl group on the tetrazole ring (N1 vs. N2) can influence the molecule's electronic properties and its ability to interact with target proteins.

Table 1: Illustrative SAR Data for Tetrazole Derivatives
CompoundR1 (Benzyl Ring Substituent)Core ScaffoldBiological Activity (IC50, nM)
Lead Compound-HN-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide2020-4700
3d4-FN-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide56.4 (K-562 leukemia cells)

Modulatory Effects on Enzyme Systems and Receptor Binding Assays

Derivatives of this compound have been investigated for their ability to modulate the activity of various enzyme systems and to bind to specific receptors. These assays are critical for identifying the molecular targets of these compounds and for elucidating their mechanism of action.

Enzyme Inhibition: Tetrazole-containing compounds have been shown to inhibit a variety of enzymes. For example, certain 1,5-disubstituted tetrazole derivatives have been studied as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation. researchgate.net Molecular docking studies help to understand the binding interactions of these compounds within the active site of the enzyme. researchgate.net

Receptor Binding: The ability of tetrazole derivatives to bind to specific receptors is a key determinant of their pharmacological effects. The tetrazole ring can participate in crucial hydrogen bonding interactions with receptor residues, contributing to high binding affinity. For instance, in the design of microtubule destabilizers, the 1H-tetrazole moiety was found to form hydrogen bonds with amino acid residues in the active site of tubulin. nih.gov

Table 2: Enzyme and Receptor Interactions of Tetrazole Derivatives
Compound TypeTargetKey InteractionObserved Effect
1,5-diaryl-substituted tetrazolesCyclooxygenase-2 (COX-2)Interaction with active site amino acidsInhibition of enzyme activity
1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazolesTubulinHydrogen bonding with Asnβ258 and Lysβ352Inhibition of tubulin polymerization

Influence on Cellular Processes and Pathways (e.g., DNA damage, apoptosis pathways in cell lines)

In vitro studies using various cell lines have demonstrated that certain tetrazole derivatives can significantly influence fundamental cellular processes, including cell proliferation, cell cycle progression, DNA integrity, and apoptosis (programmed cell death).

DNA Damage: Some tetrazole-containing compounds have been shown to induce DNA damage in cancer cells. For example, a novel N-(5-benzylthiazol-2-yl)amide derivative containing a tetrazole ring was found to cause single-strand breaks in the DNA of leukemic K-562 cells. researchgate.net This DNA damage can trigger cell cycle arrest and apoptosis. Other heterocyclic derivatives have also been shown to induce DNA double-strand breaks. nih.govnih.gov

Cell Cycle Arrest: By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells. For instance, a benzothiazole derivative was found to cause a significant G2/M arrest in cancer cells, which was linked to the induction of DNA damage. nih.govnih.gov Similarly, a 1H-tetrazole derivative was shown to arrest SGC-7901 cells in the G2/M phase. nih.gov

Apoptosis Induction: The ultimate fate of cancer cells treated with effective anticancer agents is often apoptosis. Morphological studies of K-562 cells treated with a tetrazole-containing compound revealed changes consistent with apoptosis. researchgate.net Other studies have shown that tetrazole derivatives can lead to the activation of apoptotic pathways, characterized by events such as decreased mitochondrial membrane potential. nih.govnih.gov

These findings highlight the potential of this compound derivatives and related compounds as anticancer agents that act through the induction of DNA damage and the activation of apoptotic pathways.

Development of Tetrazole-Based Chemical Probes for Biological Research

The tetrazole ring system, a key feature of this compound, serves as a versatile and valuable scaffold in the development of chemical probes for biological research. While direct applications of this compound as a chemical probe are not extensively documented, the broader class of tetrazole-containing molecules has been successfully utilized to create sophisticated tools for investigating complex biological processes. These probes are instrumental in target identification and the functional characterization of bioactive molecules.

A primary application of tetrazole derivatives in this area is in the construction of probes for affinity-based proteome profiling (AfBPP). This powerful chemoproteomic strategy is designed to identify the specific cellular protein targets of a small molecule. The development of a tetrazole-based chemical probe for AfBPP typically involves chemically modifying the parent bioactive molecule with two key functionalities: a photoreactive crosslinker and a reporter tag.

The photoreactive group, upon UV irradiation, covalently bonds the probe to nearby proteins, permanently linking the small molecule to its biological targets. Phenyl tetrazoles are one type of photo-crosslinker employed for this purpose. acs.org The reporter tag, commonly a terminal alkyne or azide (B81097), allows for the subsequent attachment of a fluorescent dye or a biotin molecule via bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This tagging enables the visualization and isolation of the protein targets for identification by mass spectrometry.

Research has demonstrated the successful application of this approach. In one study, a library of fully functionalized small molecules containing tetrazole moieties was used in combination with competitive affinity-based proteome profiling. This led to the identification of several primary cellular targets for two bioactive compounds that inhibit cancer cell proliferation. nih.gov The identified targets included Annexin A2 (ANXA2), Protein Disulfide-Isomerase A3 and A4 (PDIA3/4), FAD synthase (FLAD1), and Nitric Oxide Synthase 2 (NOS2). nih.gov

Further studies have utilized tetrazole-containing photoprobes to elucidate the targets of natural products. For instance, probes incorporating terminal alkyne-containing tetrazole photo-crosslinkers have been developed to identify the cellular targets of betulinic acid, a natural product with antitumor activity. nih.gov Similarly, this strategy was employed to uncover the antifungal targets of a 1,2,3-triazole hydrazide compound in Fusarium graminearum, where a phenyl tetrazole-based probe helped identify Complex I of the electron transport chain as a potential target. acs.org

The general structure of these probes allows for the systematic exploration of a molecule's mechanism of action. By designing a probe based on the this compound scaffold, researchers could potentially investigate its biological interactions and identify its cellular binding partners, thereby illuminating its therapeutic potential or off-target effects.

The table below summarizes findings from studies where tetrazole-based probes were used to identify protein targets.

Probe TypeBioactive Molecule ClassIdentified Protein TargetsBiological Context
Tetrazole-based AfBPP ProbeAnticancer CompoundANXA2, PDIA3/4, FLAD1, NOS2 nih.govCancer Cell Proliferation nih.gov
Phenyl Tetrazole PhotoprobeAntifungal CompoundNdufs6, I1RC94 (Complex I subunits) acs.orgFungal Metabolism (F. graminearum) acs.org
Tetrazole Photo-crosslinkerNatural Product (Betulinic Acid)Various potential cellular targetsAntitumor Mechanism nih.gov

Applications in Advanced Materials Science and Coordination Chemistry

Utilization as Ligands in Metal Complexation and Coordination Polymer Synthesis

The tetrazole ring of 5-benzyl-1-methyl-1H-tetrazole, with its multiple nitrogen atoms, serves as an excellent coordination site for a wide range of metal ions. The deprotonated form of the tetrazole ring can act as a versatile ligand, capable of bridging multiple metal centers to form coordination polymers with diverse topologies and dimensionalities. unimi.it The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.

Research on related tetrazole derivatives has demonstrated their ability to form stable complexes with various transition metals. For instance, 5-methyl-1H-tetrazole has been successfully employed in the synthesis of copper(II) complexes, resulting in binuclear structures. rsc.org Similarly, the coordination chemistry of 1-methyl-5H-tetrazole has been extensively studied, leading to the formation of a series of energetic transition metal complexes with different anions. rsc.org These studies provide a foundation for understanding the potential coordination behavior of this compound.

Table 1: Examples of Metal Complexes with Substituted Tetrazole Ligands

LigandMetal IonResulting StructureReference
5-methyl-1H-tetrazoleCopper(II)Binuclear complex rsc.org
1-methyl-5H-tetrazoleMn2+, Fe2+, Co2+, Ni2+, Cu2+, Zn2+, Ag+Various coordination complexes rsc.org
2-((1H-tetrazol-1-yl)methylene)-1H-imidazole-4,5-dicarboxylic acidZinc(II), Iron(II)Mononuclear complexes mdpi.com

Role in Supramolecular Architectures and Crystal Engineering

Beyond its role in direct metal coordination, this compound is a valuable component in the field of crystal engineering and the design of supramolecular architectures. The assembly of these complex structures is governed by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

The benzyl (B1604629) group in this compound can participate in π-π stacking interactions, which play a crucial role in directing the self-assembly of molecules in the solid state. These interactions, along with potential hydrogen bonds involving the tetrazole ring, can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular networks. nih.gov The ability to predict and control these interactions is a cornerstone of crystal engineering, enabling the design of materials with desired physical and chemical properties.

Studies on related compounds, such as 1-benzyl-5-amino-1H-tetrazole, have shown the formation of two-dimensional networks through intermolecular N-H···N hydrogen bonds between the amino group and the tetrazole nitrogen atoms. academie-sciences.fr The interplay of hydrogen bonding and π-π stacking interactions in pyrazole derivatives has also been shown to result in diverse supramolecular structures, ranging from simple chains to complex sheets. researchgate.net These examples highlight the potential of the benzyl and tetrazole moieties within this compound to act as reliable synthons for the construction of intricate supramolecular assemblies.

Table 2: Key Intermolecular Interactions in Supramolecular Assembly

Interaction TypeParticipating GroupsResulting Architecture
Hydrogen BondingTetrazole nitrogen atoms, functional groups on benzyl ringChains, sheets, 3D networks
π-π StackingBenzyl ringsLamellar structures, columnar arrays
van der Waals ForcesAlkyl and aryl groupsClose packing, stabilization of the overall structure

Exploration as Components in Catalyst Development

The application of metal complexes as catalysts is a well-established field, and tetrazole ligands can play a significant role in modulating the catalytic activity of the metal center. The electronic properties of the tetrazole ring can influence the Lewis acidity of the metal ion, while the steric bulk of the substituents can control the access of substrates to the active site.

While the catalytic applications of complexes containing this compound are still an emerging area of research, studies on other tetrazole derivatives provide valuable insights. For example, metal-organic frameworks (MOFs) constructed from tetrazole-based ligands have shown promise in heterogeneous catalysis. The porous nature of these materials allows for the diffusion of reactants and products, while the metal nodes act as the catalytic centers.

Furthermore, the functionalization of the tetrazole ligand can introduce additional catalytic functionalities. The benzyl group, for instance, could be modified to incorporate specific active sites. The development of catalysts based on this compound could lead to new and efficient systems for a variety of organic transformations. The versatility of tetrazole coordination chemistry allows for the systematic tuning of the catalyst's properties to optimize its performance for a specific reaction. unimi.it

Future Research Directions and Unexplored Academic Avenues

Emerging Synthetic Methodologies and Process Intensification for Tetrazoles

The synthesis of 1,5-disubstituted tetrazoles is an area of active research, with a focus on developing safer, more efficient, and environmentally benign methods. acs.orgacs.orgnih.gov

Continuous Flow Synthesis: A significant emerging trend is the use of continuous flow processing for the synthesis of 1,5-disubstituted tetrazoles. acs.orgacs.orgmagritek.com This methodology offers enhanced safety, particularly when dealing with potentially hazardous reagents like azides, by minimizing the reactive inventory. acs.org Flow chemistry also allows for precise control over reaction parameters, leading to higher yields and purity. acs.org Future research on 5-benzyl-1-methyl-1H-tetrazole could explore its synthesis using optimized flow protocols, potentially starting from N-methyl-2-phenylacetamide.

Process Intensification: Research efforts are also directed towards process intensification, which aims to develop more efficient and compact manufacturing processes. acs.orgacs.org For tetrazole synthesis, this includes developing high-concentration reactions with short residence times to achieve high space-time yields. acs.org Future studies could focus on developing an intensified synthesis of this compound, making it more readily accessible for further investigation.

Green Chemistry and Nanocatalysis: There is a growing emphasis on "green" synthetic routes for tetrazoles, utilizing environmentally friendly solvents and catalysts. nih.govresearchgate.netrsc.org Nanomaterial-based catalysts, including those based on copper, carbon, and magnetic nanoparticles, have shown great promise in promoting tetrazole synthesis with high efficiency and recyclability. nih.govresearchgate.netamerigoscientific.com The development of a nanocatalytic method for the specific synthesis of the 1,5-disubstituted isomer over other potential isomers would be a valuable research direction. Multicomponent reactions, such as the Ugi-azide reaction, also represent a powerful tool for the efficient, one-pot synthesis of diverse 1,5-disubstituted tetrazoles. beilstein-journals.orgnih.govscielo.org.mxmdpi.com

Synthetic ApproachKey AdvantagesPotential for this compound
Continuous Flow Synthesis Enhanced safety, precise control, higher yieldsDevelopment of a safe and scalable synthesis protocol.
Process Intensification High space-time yield, efficient manufacturingEconomical production for further research and applications.
Nanocatalysis High efficiency, catalyst recyclability, green chemistryEnvironmentally friendly and selective synthesis.
Multicomponent Reactions One-pot synthesis, molecular diversityRapid generation of derivatives for biological screening.

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

The characterization of tetrazole isomers can be challenging. Advanced analytical techniques are crucial for unambiguous structure elucidation and for monitoring reaction progress in real-time.

Real-Time Process Analytics: The integration of Process Analytical Technology (PAT) into synthetic workflows is becoming increasingly common. acs.org Techniques like in-line Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used for real-time monitoring of the formation of 1,5-disubstituted tetrazoles in continuous flow reactors. acs.org This allows for rapid optimization of reaction conditions and ensures high product quality. Future synthetic studies on this compound would greatly benefit from the application of these real-time analytical methods.

Advanced NMR and Crystallography: Detailed structural analysis using 1D and 2D NMR spectroscopy is essential to differentiate between the 1,5- and 2,5-isomers of substituted tetrazoles. mdpi.com X-ray crystallography provides definitive proof of the molecular structure and intermolecular interactions in the solid state. pnrjournal.com A comprehensive spectroscopic and crystallographic analysis of this compound would be a foundational step in its characterization.

Integration of Machine Learning and Artificial Intelligence in Computational Studies

Computational chemistry plays a vital role in understanding the properties and reactivity of molecules. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field.

Predictive Modeling: ML algorithms can be trained on existing data to develop quantitative structure-property relationship (QSPR) models for predicting various properties of tetrazoles, such as thermal stability and biological activity. rsc.org Such models could be used to predict the characteristics of this compound and guide experimental efforts.

Reaction Optimization: AI can be employed to optimize reaction conditions for the synthesis of tetrazoles, potentially leading to higher yields and selectivity for the desired 1,5-isomer.

DFT Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, stability, and spectroscopic properties of tetrazole isomers. mdpi.compnrjournal.com A thorough computational study of this compound would provide valuable insights into its fundamental properties and help in the interpretation of experimental data.

Expansion of Biological Interface Research for Novel Modulatory Mechanisms

Tetrazoles are a well-established class of compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids and amides. nih.govacs.orgrug.nl

Broad-Spectrum Biological Screening: Given the wide range of biological activities reported for tetrazole derivatives, including anticancer, antibacterial, and antiviral properties, this compound would be a prime candidate for broad-spectrum biological screening to identify any potential therapeutic applications. nih.goveurekaselect.comresearchgate.net

Target Identification and Mechanism of Action: Should initial screenings show promise, further research would focus on identifying the specific biological targets and elucidating the mechanism of action. The 1,5-disubstituted tetrazole core can act as a scaffold for designing molecules that interact with specific biological interfaces. nih.gov Molecular docking studies could be employed to predict potential binding interactions with various protein targets. nih.govresearchgate.net

Synergistic Research at the Interface of Tetrazole Chemistry, Materials Science, and Nanotechnology

The unique properties of the tetrazole ring, such as its high nitrogen content and ability to coordinate with metals, make it an interesting building block for materials science and nanotechnology. nih.govpnrjournal.com

Energetic Materials: The high nitrogen content of tetrazoles makes them candidates for the development of high-energy materials. mdpi.com Future research could investigate the thermal properties and energetic performance of this compound.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing. The synthesis and characterization of MOFs incorporating this compound as a linker would be a novel area of research.

Functionalization of Nanomaterials: Tetrazole derivatives can be used to functionalize the surface of nanomaterials, imparting new properties and enabling their use in various applications, from catalysis to biomedicine. nih.govamerigoscientific.com Investigating the attachment of this compound to nanoparticles could lead to the development of novel hybrid materials.

Q & A

Q. What computational tools predict regioselectivity in tetrazole alkylation?

  • Methodology :
  • DFT Calculations : Compare transition state energies (ΔG‡) for N1 vs. N2 pathways. Use Gaussian09 with B3LYP/6-31G(d) basis set. Validate with experimental NMR yields .

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